![molecular formula C25H26N6O2 B2518559 5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-71-5](/img/structure/B2518559.png)

5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

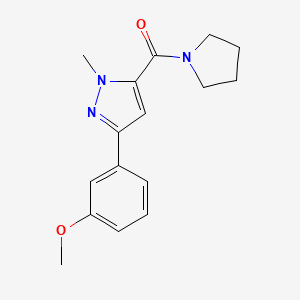

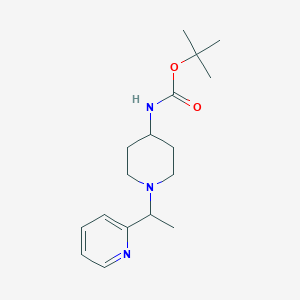

The synthesis of complex organic compounds often involves multi-step reactions that can include cyclocondensation and the use of catalysts to improve yields and selectivity. In the context of synthesizing piperazine derivatives, a study demonstrated a highly useful synthesis method involving a four-component cyclocondensation. This process utilized diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol. The resulting compounds were then characterized using various spectroscopic techniques, including IR, ^1H and ^13C NMR, and mass spectrometry, to confirm their structures .

Molecular Structure Analysis

The molecular structure of compounds, particularly those with potential pharmacological applications, is crucial for their interaction with biological targets. Aromatic piperazines are recognized as privileged structural motifs that interact with aminergic G protein-coupled receptors (GPCRs). By connecting a lipophilic moiety to the arylpiperazine core through an appropriate linker, researchers can increase binding affinity and fine-tune the functional properties of these compounds. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage has been shown to lead to a series of high-affinity dopamine receptor partial agonists. These compounds have been characterized pharmacologically using various assays, including BRET biosensors, binding studies, electrophysiology, and complementation-based assays .

Chemical Reactions Analysis

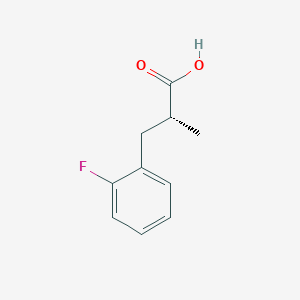

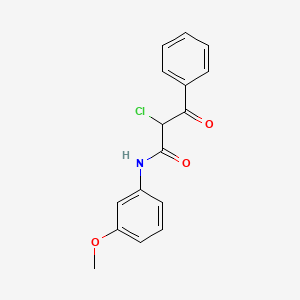

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with antiviral activity, provide insight into the specificity and potency of these molecules. Structure-activity relationship (SAR) studies have indicated that the presence of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine significantly influences the antiviral activity against human enteroviruses. Notably, some derivatives have shown high efficacy in inhibiting enterovirus replication at nanomolar concentrations without apparent cytotoxic effects on certain cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these synthesized compounds are closely related to their molecular structures and the substituents present on the core scaffolds. For instance, the presence of a thiophene substituent in pyrazolo[3,4-d]pyrimidines has been associated with high activity against coxsackievirus B3 and moderate activity against enterovirus 71. These properties are essential for the compounds' solubility, stability, and overall pharmacokinetic profile, which ultimately affect their therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Inhibitor Research

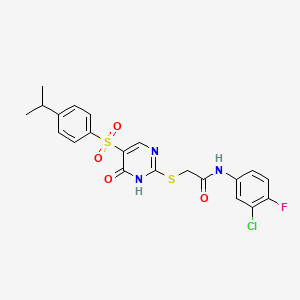

This compound is related to a broad family of inhibitors with significant implications in medicinal chemistry, particularly in the area of enzyme inhibition. For instance, it is part of a group of compounds that inhibit Dipeptidyl Peptidase IV (DPP IV), which plays a pivotal role in glucose metabolism and insulin secretion. These inhibitors are crucial in managing Type 2 Diabetes Mellitus (T2DM), presenting a therapeutic approach by preventing the degradation of incretin hormones and thereby promoting insulin secretion (Mendieta, Tarragó, & Giralt, 2011).

Cytochrome P450 Enzyme Inhibition

The compound is also associated with the inhibition of Cytochrome P450 (CYP) enzymes, which are primarily responsible for the metabolism of a vast array of drugs. Understanding the inhibitory effects on specific CYP isoforms is crucial for predicting potential drug-drug interactions, thereby ensuring drug safety and efficacy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

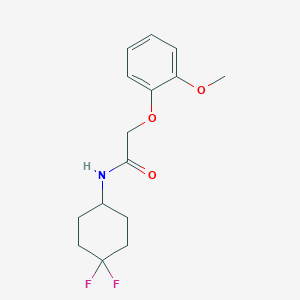

Importance in Synthesis of Pharmaceutical Compounds

This compound is structurally related to pyranopyrimidine scaffolds, which are fundamental in the synthesis of pharmaceutical compounds. These scaffolds have versatile applications due to their bioavailability and broader synthetic possibilities. The synthesis pathways of these compounds involve the use of hybrid catalysts, highlighting the compound's significance in the pharmaceutical industry (Parmar, Vala, & Patel, 2023).

Drug Development and Kinase Inhibition

The structure of this compound is integral to the design of kinase inhibitors, which are paramount in treating various diseases, including cancers. It’s part of a class of compounds that bind to kinases and inhibit their activity, a mechanism exploited in the development of new therapeutic drugs (Wenglowsky, 2013).

Eigenschaften

IUPAC Name |

5-ethyl-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-2-28-17-21(23-22(18-28)25(33)31(27-23)20-9-4-3-5-10-20)24(32)30-14-12-29(13-15-30)16-19-8-6-7-11-26-19/h3-11,17-18H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOOOHYIPQCKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)